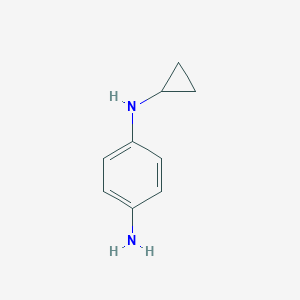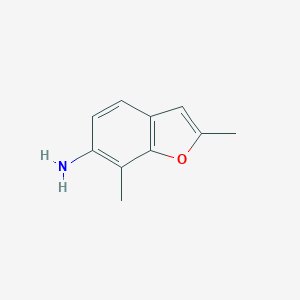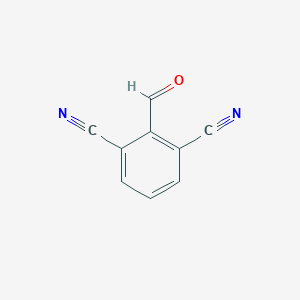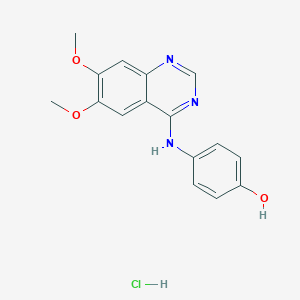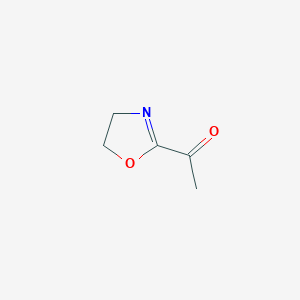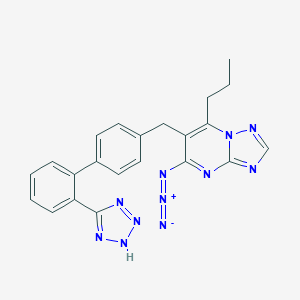
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby modulating their function. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play a critical role in various cellular processes.
Biochemical And Physiological Effects
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, this compound has been shown to modulate the activity of various enzymes and proteins, which could have implications for the treatment of a wide range of diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its versatility. This compound has been shown to have potential applications in various fields of scientific research, making it a valuable tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the most promising directions is the development of new drugs based on this compound. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound modulates the activity of specific proteins and enzymes. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, particularly in vivo studies.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The starting materials for the synthesis include 7-propyl-5-azido-1,2,4-triazolo[1,5-a]pyrimidine and 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool for studying the function of specific proteins and enzymes. In biochemistry, this compound has been studied for its potential as a probe for studying the structure and function of biomolecules.
properties
CAS RN |
168152-71-4 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C22H19N11 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-azido-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N11/c1-2-5-19-18(20(27-30-23)26-22-24-13-25-33(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-28-31-32-29-21/h3-4,6-11,13H,2,5,12H2,1H3,(H,28,29,31,32) |
InChI Key |
MOQMXJIXZFAHMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Other CAS RN |
168152-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





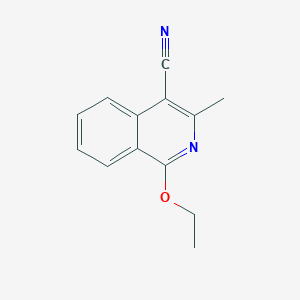
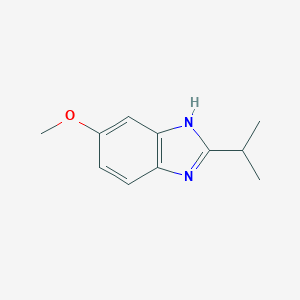
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
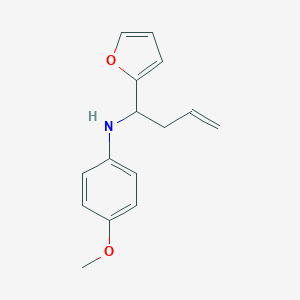
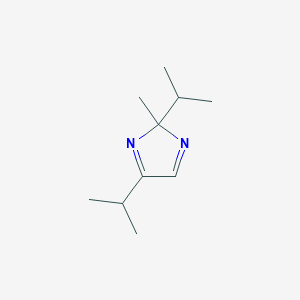
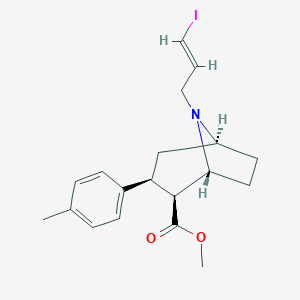
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
